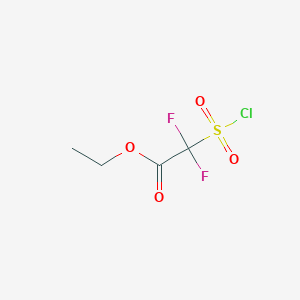

Ethyl 2-chlorosulfonyl-2,2-difluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-chlorosulfonyl-2,2-difluoroacetate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also used as a reagent in the synthesis of difluorocarbenes and difluorocyclopropanes .

Molecular Structure Analysis

Ethyl 2-chlorosulfonyl-2,2-difluoroacetate contains a total of 16 bonds; 11 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 aliphatic ester, and 1 sulfone .Chemical Reactions Analysis

Ethyl difluoroacetate is used in pharmaceutical intermediates, acrylization oxidation, and halogenating reaction of catalyst . It is also used in preparing pyrrazolo-pyrimidine derivatives .Physical And Chemical Properties Analysis

Ethyl 2-chlorosulfonyl-2,2-difluoroacetate has a boiling point of 112°C and a density of 1.583 .科学的研究の応用

Sulfonylation Reactions

Sodium sulfinates serve as powerful sulfonylating reagents. They participate in S–S, N–S, and C–S bond-forming reactions, leading to the synthesis of various organosulfur compounds. Notably, sulfonylation reactions enable the introduction of sulfonyl groups into diverse substrates, expanding the toolbox for organic synthesis .

Site-Selective C–H Sulfonylation

Recent advancements include site-selective C–H sulfonylation reactions. Sodium sulfinates enable the direct functionalization of C–H bonds, streamlining complex molecule synthesis.

Safety and Hazards

作用機序

Pharmacokinetics

Based on its chemical properties, it can be hypothesized that it might be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of Ethyl 2-chlorosulfonyl-2,2-difluoroacetate. For instance, its stability might be affected by exposure to light or high temperatures .

特性

IUPAC Name |

ethyl 2-chlorosulfonyl-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClF2O4S/c1-2-11-3(8)4(6,7)12(5,9)10/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKDZCUAUWQNLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2781093.png)

![N-(3-ethylphenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2781097.png)

![2-{1-[6-chloro-2-(methylsulfanyl)pyridin-3-yl]-N-methylformamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2781103.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline](/img/structure/B2781106.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2781109.png)